HS-276

TAK1 inhibition Kinase selectivity Rheumatoid arthritis

Engineered to overcome poor oral bioavailability and kinome selectivity—two critical limitations in TAK1 research. With >95% oral F, Ki of 2.5 nM against TAK1, and validated dual-mode efficacy (prevention and reversal of established fibrosis) in bleomycin-induced models, HS-276 enables chronic oral dosing for RA and systemic sclerosis studies impractical with parenteral inhibitors. Ideal reference standard for medicinal chemistry programs requiring characterized PK benchmarks.

Molecular Formula C24H29N5O2
Molecular Weight 419.5 g/mol
CAS No. 2767422-72-8
Cat. No. B10830264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-276
CAS2767422-72-8
Molecular FormulaC24H29N5O2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C=CC(=C2)CN3CCCCC3)N=C1NC(=O)C4=CC=CC(=C4)C(=O)N
InChIInChI=1S/C24H29N5O2/c1-2-11-29-21-14-17(16-28-12-4-3-5-13-28)9-10-20(21)26-24(29)27-23(31)19-8-6-7-18(15-19)22(25)30/h6-10,14-15H,2-5,11-13,16H2,1H3,(H2,25,30)(H,26,27,31)
InChIKeyNPEMHKSMWPZEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HS-276 (CAS 2767422-72-8): A Highly Selective Orally Bioavailable TAK1 Inhibitor for Inflammatory and Fibrotic Disease Research


N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide, also known by the development code HS-276, is a benzimidazole-derived isophthalamide compound . It functions as a potent, highly selective, and orally bioavailable inhibitor of transforming growth factor-β–activated kinase 1 (TAK1/MAP3K7) [1]. Structurally optimized from the parent inhibitor Takinib (EDHS-206) via a directed medicinal chemistry approach driven by co-crystal structure analysis, HS-276 demonstrates a Ki of 2.5 nM against TAK1 and oral bioavailability exceeding 95% [1].

Why Generic TAK1 Inhibitors Cannot Substitute for HS-276 (CAS 2767422-72-8) in Preclinical Development


The clinical advancement of TAK1-targeting small molecules has been historically constrained by two critical limitations: inadequate kinome selectivity and poor oral bioavailability [1]. Many early TAK1 inhibitors exhibit off-target kinase inhibition, which confounds experimental interpretation and limits translational potential. Furthermore, compounds lacking favorable pharmacokinetic properties require parenteral administration, reducing their utility for chronic disease modeling. HS-276 was specifically engineered to overcome these class-wide deficiencies, achieving oral bioavailability >95% while maintaining sub-nanomolar potency against the primary target [1]. This combination of attributes distinguishes HS-276 from other TAK1 modulators and makes it uniquely suited for in vivo studies of chronic inflammatory and fibrotic pathologies.

Quantitative Differentiation of HS-276 (CAS 2767422-72-8) from Structural Analogs and Class Competitors


TAK1 Inhibitory Potency: HS-276 Ki Compared to Parent Compound Takinib

HS-276 was developed using Takinib as the chemical starting point. HS-276 demonstrates a Ki of 2.5 nM against TAK1, compared to Takinib's reported IC50 of 9.5 nM for TAK1 inhibition [1]. This improvement in potency was achieved through directed medicinal chemistry guided by the co-crystal structure of Takinib bound to TAK1 [1].

TAK1 inhibition Kinase selectivity Rheumatoid arthritis

Oral Bioavailability: HS-276 PK Parameters in CD-1 Mice

Following oral administration in CD-1 mice at 30 mg/kg, HS-276 exhibits a Cmax of 3.68 μM and an oral bioavailability (%F) of 98.1% [1]. In normal mice, HS-276 is well tolerated with a maximum tolerated dose (MTD) greater than 100 mg/kg and displays >95% bioavailability with μM plasma levels [1].

Pharmacokinetics Oral bioavailability In vivo efficacy

In Vivo Efficacy: HS-276 in Collagen-Induced Arthritis (CIA) Mouse Model

In the CIA mouse model of inflammatory rheumatoid arthritis, HS-276 administered at 50 mg/kg IP daily for 6 days significantly reduced inflammation, pannus formation, cartilage damage (CD), bone resorption (BR), and periosteal bone formation (PBF) histological manifestations [1]. This in vivo efficacy correlates with in vitro inhibition of TNF-mediated cytokine profiles [1].

Rheumatoid arthritis CIA model In vivo efficacy

Kinome Selectivity Profile: HS-276 Multi-Kinase Inhibition Panel

HS-276 exhibits significant inhibition of TAK1 with an IC50 of 8.25 nM, and shows moderate activity against a panel of other kinases including CLK2 (IC50 = 29 nM), GCK (IC50 = 33 nM), ULK2 (IC50 = 63 nM), MAP4K5 (IC50 = 125 nM), IRAK1 (IC50 = 264 nM), NUAK (IC50 = 270 nM), CSNK1G2 (IC50 = 810 nM), CAMKKβ-1 (IC50 = 1280 nM), and MLK1 (IC50 = 5585 nM) .

Kinase selectivity Off-target profiling TAK1

Cellular Cytokine Suppression: Dose-Dependent Inhibition of TNF, IL-6, and IL-1β

In THP-1 human macrophages differentiated with PMA and stimulated with LPS (10 ng/mL), HS-276 reduces expression of TNF, IL-6, and IL-1β in a dose-dependent manner, with IC50 values of 138 nM, 201 nM, and 234 nM, respectively [1]. Pretreatment with 10 μM HS-276 followed by LPS stimulation significantly suppressed relative expression of multiple proinflammatory cytokines compared to vehicle treatment [2].

Cytokine inhibition THP-1 macrophages Inflammation

Antifibrotic Efficacy: HS-276 in Bleomycin-Induced Fibrosis Models

In bleomycin-treated mice, HS-276 treatment prevented dermal and pulmonary fibrosis and reduced the expression of profibrotic mediators [1]. Importantly, initiating HS-276 treatment even after fibrosis was already established prevented its progression in affected organs [1]. In vitro, HS-276 abrogated TGF-β1 stimulation of collagen synthesis and myofibroblast differentiation in healthy skin fibroblasts, and ameliorated constitutive activation of SSc skin fibroblasts [1].

Fibrosis Systemic sclerosis TAK1

Optimal Research Applications for HS-276 (CAS 2767422-72-8) Based on Validated Differentiation Evidence


Chronic In Vivo Studies of TAK1-Dependent Inflammation Requiring Oral Dosing

HS-276 is uniquely suited for long-term in vivo studies of chronic inflammatory conditions such as rheumatoid arthritis, where repeated oral administration is required. With >95% oral bioavailability and an MTD exceeding 100 mg/kg, HS-276 enables chronic dosing regimens that are impractical with parenterally administered TAK1 inhibitors [1]. The compound's validated efficacy in the CIA mouse model provides a robust preclinical foundation for studies exploring TAK1 inhibition as an alternative or adjunct to anti-TNF biologic therapies [1].

Mechanistic Dissection of TAK1-Specific Signaling in Macrophage and Fibroblast Systems

The quantified kinome selectivity profile of HS-276—with IC50 values ranging from 8.25 nM (TAK1) to 5585 nM (MLK1)—enables researchers to conduct mechanistic studies with reduced confounding off-target kinase effects [1]. In THP-1 macrophage models, HS-276 demonstrates dose-dependent suppression of TNF (IC50 = 138 nM), IL-6 (IC50 = 201 nM), and IL-1β (IC50 = 234 nM) [2]. In primary dermal fibroblasts, HS-276 abrogates TGF-β1-stimulated collagen synthesis and myofibroblast differentiation [3].

Fibrosis Research: Prophylactic and Therapeutic Intervention Studies

HS-276 is validated in both prevention and treatment paradigms for organ fibrosis. In bleomycin-induced mouse models, HS-276 prevents dermal and pulmonary fibrosis and, critically, halts the progression of established fibrosis when administered after disease onset [1]. This dual-mode efficacy distinguishes HS-276 from compounds only validated in prophylactic settings, making it an essential tool for translational fibrosis research including systemic sclerosis (SSc) and other fibrotic pathologies [1].

Benchmarking Novel TAK1-Directed Chemotypes

As a structurally optimized derivative of Takinib with a reported Ki of 2.5 nM and comprehensive selectivity data across 10 kinases [1], HS-276 serves as an ideal reference standard for medicinal chemistry programs developing next-generation TAK1 inhibitors. Its well-characterized pharmacokinetic profile (Cmax = 3.68 μM; %F = 98.1% in CD-1 mice) [2] provides a benchmark for evaluating the oral exposure of new chemical entities targeting TAK1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for HS-276

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.